molecular formula C8H5BrN2O2 B12332759 7-bromo-1H-benzimidazole-4-carboxylic acid

7-bromo-1H-benzimidazole-4-carboxylic acid

Cat. No.: B12332759
M. Wt: 241.04 g/mol
InChI Key: IRSKMZANBUAPSO-UHFFFAOYSA-N
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Description

7-Bromo-1H-benzimidazole-4-carboxylic acid is a heterocyclic organic compound that belongs to the benzimidazole family. Benzimidazoles are known for their extensive range of therapeutic applications, including anti-inflammatory, antibacterial, antifungal, antiviral, and analgesic properties . The presence of a bromine atom at the 7th position and a carboxylic acid group at the 4th position makes this compound unique and potentially useful in various scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-bromo-1H-benzimidazole-4-carboxylic acid typically involves the condensation of ortho-phenylenediamine with a suitable carboxylic acid derivative in the presence of a brominating agent. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent . The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane under reflux conditions.

Industrial Production Methods: Industrial production of this compound may involve a similar synthetic route but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of eco-friendly solvents and catalysts, are being explored to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions: 7-Bromo-1H-benzimidazole-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed:

Mechanism of Action

The mechanism of action of 7-bromo-1H-benzimidazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

    Benzimidazole: The parent compound with a wide range of biological activities.

    2-Phenylbenzimidazole: Known for its anticancer properties.

    5,6-Dimethylbenzimidazole: Used as a precursor in the synthesis of vitamin B12.

Uniqueness: 7-Bromo-1H-benzimidazole-4-carboxylic acid is unique due to the presence of the bromine atom and carboxylic acid group, which confer distinct chemical reactivity and biological activity. These functional groups enhance its potential as a versatile intermediate in organic synthesis and as a bioactive molecule in medicinal chemistry .

Biological Activity

7-Bromo-1H-benzimidazole-4-carboxylic acid is a member of the benzimidazole family, known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential as an enzyme inhibitor, antimicrobial agent, and anticancer drug. This article explores the biological activities associated with this compound, highlighting significant research findings, mechanisms of action, and comparative analyses with related compounds.

The molecular formula of this compound is C9_9H6_6BrN2_2O2_2. It features a bromine atom at the 7-position and a carboxylic acid group at the 4-position, which contribute to its unique chemical reactivity and biological properties.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its efficacy against various cancer cell lines, including breast carcinoma (MCF-7) and lung adenocarcinoma (A549) cells. The compound's mechanism involves inducing apoptosis and inhibiting cell proliferation, potentially through the inhibition of specific kinases such as CK2 (Casein Kinase 2) .

Table 1: Anticancer Activity Against Different Cell Lines

Cell LineIC50 (µM)Mechanism of Action
MCF-725.72Induction of apoptosis
A54932.77CK2 inhibition and apoptosis induction

Antimicrobial Activity

The compound also shows promising antimicrobial properties. Studies have reported its effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Streptococcus faecalis. The minimum inhibitory concentration (MIC) values indicate that it can inhibit bacterial growth effectively, making it a candidate for further development as an antimicrobial agent .

Table 2: Antimicrobial Activity

Bacterial StrainMIC (µg/mL)Comparison with Standard Antibiotics
Staphylococcus aureus4Amikacin (MIC = 8)
Streptococcus faecalis8Ampicillin (MIC = 100)
Methicillin-resistant Staphylococcus aureus4Ciprofloxacin (MIC = 25)

The biological activity of this compound is attributed to its ability to interact with specific molecular targets. The bromine atom enhances binding affinity to enzyme active sites, while the carboxylic acid group may facilitate interactions with biological macromolecules. This dual functionality allows the compound to inhibit enzymes crucial for cancer cell survival and proliferation.

Comparative Analysis

When compared to other benzimidazole derivatives, such as 4,5-dimethylbenzimidazole and benzimidazole itself, this compound exhibits enhanced biological activity due to the presence of both the bromine atom and the carboxylic acid group. These modifications significantly alter the reactivity and biological effectiveness of the compound .

Table 3: Comparison with Related Compounds

CompoundKey FeaturesBiological Activity
BenzimidazoleParent compoundLow activity
4,5-DimethylbenzimidazoleMethyl groups at positions 4 and 5Moderate activity
This compound Bromine at position 7; carboxylic acid at position 4High anticancer and antimicrobial activity

Case Studies

  • Breast Cancer Treatment : A study evaluated the effects of various benzimidazole derivatives on MCF-7 cells. The results indicated that compounds with structural modifications similar to those found in this compound exhibited superior cytotoxicity compared to unmodified analogs .
  • Antimicrobial Efficacy : In a comparative study on antimicrobial agents, this compound demonstrated significant inhibition against MRSA strains, outperforming conventional antibiotics in certain assays .

Properties

Molecular Formula

C8H5BrN2O2

Molecular Weight

241.04 g/mol

IUPAC Name

7-bromo-3H-benzimidazole-4-carboxylic acid

InChI

InChI=1S/C8H5BrN2O2/c9-5-2-1-4(8(12)13)6-7(5)11-3-10-6/h1-3H,(H,10,11)(H,12,13)

InChI Key

IRSKMZANBUAPSO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1C(=O)O)NC=N2)Br

Origin of Product

United States

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